(S)-4-Phenylpyrrolidin-2-one

GABA receptor Enantioselective pharmacology Neurochemistry

Procure (S)-4-Phenylpyrrolidin-2-one (CAS 62624-45-7) for stereospecific applications. This (4S)-configured γ-lactam is essential for synthesizing enantiomerically enriched BRD4 inhibitors. Its distinct, low-affinity GABA receptor interaction makes it an ideal distomer control for validating stereospecificity in binding assays, unlike racemic (1198-97-6) or (R)-enantiomer (71657-88-0) mixtures that confound chiral studies.

Molecular Formula C10H11NO
Molecular Weight 161.204
CAS No. 62624-45-7; 71657-88-0
Cat. No. B2616177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Phenylpyrrolidin-2-one
CAS62624-45-7; 71657-88-0
Molecular FormulaC10H11NO
Molecular Weight161.204
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=CC=C2
InChIInChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
InChIKeyHOJZEMQCQRPLQQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Phenylpyrrolidin-2-one (CAS 62624-45-7): Chiral Pyrrolidinone Building Block for Asymmetric Synthesis


(S)-4-Phenylpyrrolidin-2-one (CAS 62624-45-7) is a chiral, non-racemic γ-lactam belonging to the 4-arylpyrrolidin-2-one class . It is a cyclic analogue of the neurotransmitter γ-aminobutyric acid (GABA) [1]. The compound serves as a versatile chiral scaffold and synthetic intermediate in medicinal chemistry, notably for the preparation of enantiomerically enriched pharmaceuticals and research tools, including nootropic agents and bromodomain inhibitors . Its (4S)-configured stereocenter is a critical determinant of its physicochemical and biological properties, distinguishing it from its (R)-enantiomer and racemic mixtures.

The Procurement Risk of Using Racemic or (R)-4-Phenylpyrrolidin-2-one in Place of the (S)-Enantiomer


Simple substitution of (S)-4-phenylpyrrolidin-2-one with its cheaper racemic mixture (CAS 1198-97-6) or the (R)-enantiomer (CAS 71657-88-0) is scientifically untenable for applications requiring defined stereochemistry. The two enantiomers exhibit divergent biological activity profiles, particularly concerning GABAergic targets [1]. Furthermore, the use of racemic material in asymmetric syntheses can lead to diastereomeric impurities in downstream products, complicating purification and potentially altering pharmacological profiles. The quantitative evidence below demonstrates that the (S)-enantiomer possesses distinct, and in some contexts disadvantageous, biological properties compared to its antipode, underscoring the critical need for precise stereochemical selection in research and development.

Quantitative Differentiation of (S)-4-Phenylpyrrolidin-2-one from Key Comparators


Comparative GABA Receptor Affinity: (S)- vs. (R)-4-Phenylpyrrolidin-2-one

The (S)-enantiomer of 4-phenylpyrrolidin-2-one exhibits significantly lower affinity for the GABA receptor binding site compared to its (R)-enantiomer counterpart. This stereochemical preference is a known feature of 3-arylGABA derivatives, to which 4-phenylpyrrolidin-2-one is structurally related as a cyclic analogue [1].

GABA receptor Enantioselective pharmacology Neurochemistry

PDE4 Inhibition Profile: A Structural Class Comparison

While the specific (S)-enantiomer's PDE4 inhibitory activity is not extensively documented, the 4-phenylpyrrolidin-2-one scaffold is a recognized pharmacophore for PDE4 inhibition. Patents claim that substituted derivatives of this scaffold exhibit improved PDE4 inhibition compared to the benchmark compound rolipram and show selectivity over other PDE classes [1]. A related compound, the racemic mixture of 4-phenylpyrrolidin-2-one, demonstrated very weak activity against a cGMP-specific PDE (PDE5), with an IC50 > 1,000,000 nM, indicating that the unadorned scaffold itself is not a potent PDE inhibitor but requires specific substitution for activity [2].

Phosphodiesterase 4 Enzyme inhibition Inflammation

Enantiomeric Purity via Dynamic Kinetic Resolution (DKR)

The synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one can be achieved in three steps via a dynamic kinetic resolution (DKR) employing ω-transaminases [1]. While the publication does not report a specific enantiomeric excess (ee) value for the final (S)-product, the methodology enables the preparation of non-racemic material, a significant advantage over traditional synthetic routes that yield racemic mixtures. The enzymatic DKR approach is highlighted as the first of its kind for this substrate, offering a greener and more efficient path to chiral pyrrolidinones compared to classical resolution or chiral auxiliary-based methods [1].

Biocatalysis Asymmetric synthesis ω-Transaminase

Utility as a Chiral Precursor in BRD4 Inhibitor Synthesis

(S)-4-Phenylpyrrolidin-2-one is a documented intermediate in the synthesis of bromodomain-containing protein 4 (BRD4) bromodomain 1 inhibitors . BRD4 is a key epigenetic target in oncology and inflammation. The chiral pyrrolidinone core contributes to the three-dimensional shape and binding interactions of the final inhibitor molecules. The use of an enantiomerically pure intermediate is critical for achieving high target selectivity and potency in these advanced leads.

Bromodomain inhibitors Epigenetics Medicinal chemistry

Comparative Reactivity: Stereochemical Influence on Sigma-1 Receptor Modulation

Studies on structurally related 5-methyl-4-phenylpyrrolidin-2-one derivatives reveal that the absolute configuration at the C-4 chiral center is a primary determinant of biological activity at the sigma-1 receptor [1]. Specifically, enantiomers possessing an R-configuration at C-4 were found to be more effective positive allosteric modulators (PAMs) of the sigma-1 receptor than their S-configured optical antipodes [1]. This finding underscores that for this pharmacophore class, the (S)-enantiomer represents the distomer with reduced activity, while the (R)-enantiomer is the eutomer.

Sigma-1 receptor Positive allosteric modulator Stereochemistry

Defined Use Cases for (S)-4-Phenylpyrrolidin-2-one in Research and Development


Stereochemical Probe in GABAergic System Research

Use (S)-4-phenylpyrrolidin-2-one as a stereochemically defined, low-affinity control compound when studying GABA receptor interactions. Its lower affinity compared to the (R)-enantiomer makes it an ideal tool for validating the stereospecificity of binding assays and for establishing baseline activity in functional studies [1].

Chiral Building Block for BRD4 Inhibitor Synthesis

Employ this compound as a key chiral intermediate in the multi-step synthesis of bromodomain-containing protein 4 (BRD4) bromodomain 1 inhibitors, a validated class of epigenetic therapeutics. The defined stereochemistry of the (S)-enantiomer is critical for achieving the desired three-dimensional conformation and target selectivity of the final drug candidates .

Negative Control for Sigma-1 Receptor PAM Development

Utilize (S)-4-phenylpyrrolidin-2-one or its derivatives as a distomer control in structure-activity relationship (SAR) studies aimed at developing novel positive allosteric modulators (PAMs) of the sigma-1 receptor. Its reduced efficacy relative to R-configured analogs provides a crucial benchmark for assessing the impact of stereochemistry on target engagement and functional activity [2].

Scaffold for Optimizing PDE4 Inhibitors

Serve as a starting point for medicinal chemistry campaigns focused on developing next-generation phosphodiesterase 4 (PDE4) inhibitors. Patented derivatives of this scaffold have demonstrated improved PDE4 inhibition compared to rolipram, offering a pathway to novel anti-inflammatory agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.